Lingdolinurad

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

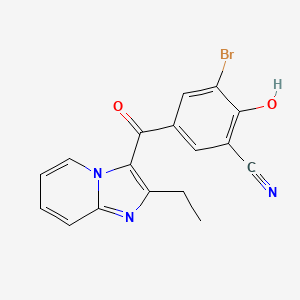

Structure

2D Structure

Properties

CAS No. |

2088176-96-7 |

|---|---|

Molecular Formula |

C17H12BrN3O2 |

Molecular Weight |

370.2 g/mol |

IUPAC Name |

3-bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile |

InChI |

InChI=1S/C17H12BrN3O2/c1-2-13-15(21-6-4-3-5-14(21)20-13)17(23)10-7-11(9-19)16(22)12(18)8-10/h3-8,22H,2H2,1H3 |

InChI Key |

RQGCKMOCOOAGEG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N2C=CC=CC2=N1)C(=O)C3=CC(=C(C(=C3)Br)O)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Lingdolinurad's Mechanism of Action on URAT1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lingdolinurad (ABP-671) is a novel, orally administered, selective URAT1 (Urate Transporter 1) inhibitor in late-stage clinical development for the treatment of hyperuricemia in patients with gout. Developed by Atom Therapeutics, this compound has demonstrated significant efficacy in lowering serum uric acid (sUA) levels by potently inhibiting the URAT1 transporter located in the proximal tubules of the kidneys. This inhibition leads to increased urinary excretion of uric acid, thereby addressing the root cause of hyperuricemia in the majority of gout patients. Preclinical and clinical studies have highlighted its potent inhibitory activity, favorable safety profile, and promising clinical outcomes, positioning it as a potential best-in-class therapeutic option. This technical guide provides a comprehensive overview of the mechanism of action, experimental validation, and clinical performance of this compound.

Introduction to URAT1 and its Role in Gout

Gout is a metabolic disorder characterized by hyperuricemia, the accumulation of uric acid in the blood, which can lead to the deposition of monosodium urate crystals in joints and soft tissues, causing painful inflammatory arthritis.[1] The kidneys play a crucial role in maintaining uric acid homeostasis, with the majority of filtered urate being reabsorbed in the proximal tubules.[2][3] URAT1, encoded by the SLC22A12 gene, is a key transporter protein situated on the apical membrane of renal proximal tubular cells responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[2][4] In many individuals with gout, an underexcretion of uric acid due to the overactivity of transporters like URAT1 is the primary cause of hyperuricemia. Therefore, inhibiting URAT1 is a primary therapeutic strategy for increasing uricosuria and lowering sUA levels.

Molecular Mechanism of this compound Action on URAT1

This compound exerts its therapeutic effect by directly binding to and inhibiting the function of the URAT1 transporter.

Potent and Selective Inhibition of URAT1

In vitro studies have demonstrated that this compound is a potent inhibitor of URAT1. A key study utilizing a humanized rat URAT1 construct (URAT1EM) reported a half-maximal inhibitory concentration (IC50) for this compound, providing a quantitative measure of its potency.

| Compound | IC50 (nM) on URAT1EM |

| This compound | 70 |

| Benzbromarone | 425 |

| Verinurad | 150 |

Data sourced from JACS Au, 2025.

Structural Basis of URAT1 Inhibition

Recent advancements in structural biology have elucidated the precise mechanism by which this compound interacts with URAT1. Cryo-electron microscopy (cryo-EM) studies of a humanized rat URAT1 in complex with this compound have revealed that the inhibitor binds within the central cavity of the transporter.[5] This binding event locks URAT1 in an inward-facing conformation, thereby preventing the translocation of uric acid across the cell membrane.[5]

The following diagram illustrates the binding of this compound to the central cavity of the URAT1 transporter, leading to the inhibition of uric acid reabsorption.

Caption: this compound competitively inhibits uric acid reabsorption by binding to the URAT1 transporter.

Experimental Protocols

In Vitro URAT1 Inhibition Assay (Urate Transport Assay)

The potency of this compound against URAT1 was determined using a cell-based urate transport assay. The general protocol is as follows:

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and transiently transfected with a plasmid encoding the human URAT1 transporter. A control group is transfected with an empty vector.

-

Compound Incubation: The transfected cells are incubated with varying concentrations of this compound or other URAT1 inhibitors for a specified period.

-

Urate Uptake: A solution containing radiolabeled uric acid (e.g., 14C-uric acid) is added to the cells, and uptake is allowed to proceed for a defined time.

-

Cell Lysis and Scintillation Counting: The cells are washed to remove extracellular uric acid and then lysed. The intracellular radioactivity is measured using a scintillation counter to quantify the amount of transported uric acid.

-

Data Analysis: The inhibition of urate uptake at each concentration of lingdolinurart is calculated relative to the control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

The following diagram outlines the workflow of the in vitro URAT1 inhibition assay.

Caption: Workflow of the in vitro URAT1 inhibition assay.

Clinical Efficacy and Safety

This compound has undergone extensive clinical evaluation, demonstrating robust efficacy in lowering sUA levels and a favorable safety profile in patients with chronic gout.

Phase 2b/3 Clinical Trial (NCT05818085)

A global, multicenter, randomized, double-blind, placebo- and allopurinol-controlled Phase 2b/3 study evaluated the efficacy and safety of this compound in patients with chronic gout.[2][6]

Key Efficacy Endpoints:

-

Serum Uric Acid (sUA) Reduction: this compound demonstrated statistically significant and clinically meaningful reductions in sUA levels. A higher proportion of patients treated with this compound achieved target sUA levels of < 6 mg/dL, < 5 mg/dL, and < 4 mg/dL compared to the allopurinol group.[2][6]

-

Reduction in Gout Flares: Treatment with this compound resulted in a significant reduction in the relative risk of acute gout attacks.[2][6] A maximum risk reduction of 42% was observed within the 15-28 week period compared to both allopurinol and placebo groups.[2][6]

-

Tophus Resolution: this compound showed remarkable efficacy in dissolving tophi, with a 91% response rate for tophus diameter reduction by week 28.[2][6]

Summary of Key Clinical Outcomes from Phase 2b/3 Trial:

| Efficacy Parameter | Result |

| Primary Endpoint | Met: Significant lowering of serum uric acid (sUA) levels.[2][6] |

| Superiority to Allopurinol | Demonstrated a therapeutic advantage over allopurinol in reaching stringent sUA targets.[2][6] |

| Gout Flare Reduction | Up to 42% maximum risk reduction in acute gout attacks.[2][6] |

| Tophus Diameter Reduction | 91% response rate at 28 weeks.[2][6] |

Phase 2a Clinical Trial

A Phase 2a dose-escalating study in patients with chronic gout, including those with mild to moderate renal impairment, showed a dose-dependent reduction in sUA.[4] Doses ranging from 2 mg to 12 mg once daily reduced sUA levels below the therapeutic target of 6 mg/dL in all patients.[4] Notably, 85.7% of subjects achieved an sUA level of < 5 mg/dL even at the lowest dose of 1 mg.[4]

Safety and Tolerability

Across clinical trials, this compound has been generally safe and well-tolerated.[4][6] Importantly, no cardiovascular risks or liver toxicity have been reported, addressing key limitations of some existing gout therapies.[6] The overall adverse events in the recommended Phase 3 clinical dose group were comparable to those in the placebo group.[6]

Signaling Pathway Context: Urate Reabsorption in the Renal Proximal Tubule

This compound's mechanism of action is best understood within the broader context of urate handling in the kidneys. The following diagram illustrates the key transporters involved in urate reabsorption and secretion in a renal proximal tubule cell.

Caption: this compound blocks the initial step of urate reabsorption in the renal proximal tubule.

Conclusion

This compound is a potent and selective URAT1 inhibitor with a well-defined mechanism of action at the molecular level. By binding to the central cavity of the URAT1 transporter and locking it in an inactive conformation, this compound effectively blocks the reabsorption of uric acid in the kidneys. This leads to a significant reduction in serum uric acid levels, as demonstrated in robust clinical trials. The compelling efficacy data, coupled with a favorable safety profile, suggest that this compound has the potential to be a valuable therapeutic option for the management of hyperuricemia and chronic gout. Further data from ongoing and future clinical studies will continue to delineate its role in the treatment landscape.

References

- 1. explorationpub.com [explorationpub.com]

- 2. Atom Therapeutics' URAT1 Inhibitor this compound Meets Primary Endpoint in Phase 2b/3 Chronic Gout Trial [trial.medpath.com]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. atomthera.us [atomthera.us]

A Technical Guide to Novel URAT1 Inhibitors for Hyperuricemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, a metabolic disorder characterized by elevated serum uric acid (sUA) levels, is a primary risk factor for gout and is associated with other comorbidities such as chronic kidney disease and cardiovascular conditions.[1][2] The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in the regulation of sUA.[1][3][4] Located in the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of approximately 90% of filtered uric acid from the urine back into the bloodstream.[3][5][6] Consequently, inhibiting URAT1 activity presents a highly effective therapeutic strategy for reducing sUA levels by promoting uric acid excretion.[3][6][7][8] This technical guide provides an in-depth overview of the core aspects of novel URAT1 inhibitors, including their mechanism of action, preclinical and clinical data, and the experimental protocols used in their evaluation.

Mechanism of Action of URAT1 Inhibitors

URAT1 functions as an organic anion exchanger, facilitating the reabsorption of urate from the renal tubules in exchange for intracellular organic anions like lactate.[7] URAT1 inhibitors act by competitively binding to the transporter, thereby blocking the passage of uric acid.[3][7] This inhibition leads to a decrease in renal urate reabsorption and a subsequent increase in its urinary excretion, ultimately lowering sUA concentrations.[3] Several amino acid residues within the URAT1 transporter, including Cys-32, Ser-35, Phe-365, and Ile-481, have been identified as crucial for the high-affinity binding of various inhibitors.[9][10] The interaction of these inhibitors within the central channel of URAT1 sterically hinders the binding and transport of uric acid.[7][9]

Below is a diagram illustrating the mechanism of URAT1-mediated uric acid reabsorption and its inhibition.

Caption: URAT1-mediated uric acid reabsorption and its inhibition.

Novel URAT1 Inhibitors: A Data-Driven Overview

Several novel URAT1 inhibitors are in various stages of development, demonstrating significant potential in lowering sUA. The following tables summarize key quantitative data for some of these promising compounds.

Table 1: In Vitro Potency of Novel URAT1 Inhibitors

| Compound | IC50 (µM) vs. Human URAT1 | Reference Compound | IC50 (µM) |

| Verinurad (RDEA3170) | 0.025 | Benzbromarone | 0.84 |

| CDER167 | 2.08 | Probenecid | 31.12 |

| Compound 1h | 0.035 | Lesinurad | 7.18 |

| Compound 1q | 0.23 | Benzbromarone | 0.28 |

| Febuxostat | 36.1 | Benzbromarone | 14.3 |

| Compound 29 | 10.8 | - | - |

| Eicosapentaenoic acid (EPA) | 6.0 | - | - |

| α-Linolenic acid (ALA) | 14.2 | - | - |

| Docosahexaenoic acid (DHA) | 15.2 | - | - |

| Osthol | 78.8 | Probenecid | 42 |

| Tigogenin | ~40% inhibition at 100 µM | - | - |

| Fisetin | 12.77 | - | - |

| Baicalein | 26.71 | - | - |

| Acacetin | 57.30 | - | - |

| NP023335 | 18.46 | Benzbromarone | 6.878 |

Data compiled from multiple sources.[1][9][10][11][12][13][14]

Table 2: Efficacy of Novel URAT1 Inhibitors in Clinical Trials

| Compound | Phase | Dose | sUA Reduction | Comparator | sUA Reduction (Comparator) |

| AR882 (Pozdeutinurad) | Phase 2 | 75 mg once daily | 50% reduction at 3 months | Allopurinol | 35% reduction |

| Verinurad | Phase 2 | 5 mg | Significant reduction | Placebo | -2.4% |

| Verinurad | Phase 2 | 10 mg | -51.7% | Placebo | -2.4% |

| Verinurad | Phase 2 | 12.5 mg | -55.8% | Placebo | -2.4% |

| Dotinurad | Phase 3 | Not specified | Non-inferior | Febuxostat | Not specified |

| Dotinurad | Phase 3 | Not specified | Non-inferior | Benzbromarone | Not specified |

| Lesinurad | Phase 3 | 200 mg (in combination with XOI) | Greater than placebo | Placebo (with XOI) | - |

Data compiled from multiple sources.[8][9][15][16][17][18]

Experimental Protocols

The discovery and development of novel URAT1 inhibitors rely on a series of well-defined experimental protocols, from initial in vitro screening to in vivo efficacy studies.

In Vitro URAT1 Inhibition Assay

This assay is fundamental for identifying and characterizing the potency of new chemical entities.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against URAT1-mediated uric acid uptake.

Methodology:

-

Cell Line: Human embryonic kidney (HEK293) cells stably transfected to express the human URAT1 transporter are commonly used.[1][13] A control cell line (e.g., transfected with an empty vector) is used to determine non-specific uptake.[9]

-

Probe Substrate: Radiolabeled [14C]-uric acid is a standard probe substrate for measuring URAT1 activity.[1][10] Fluorescence-based assays using substrates like 6-carboxyfluorescein have also been developed.[1][13]

-

Assay Procedure:

-

Cells are seeded in multi-well plates and grown to confluence.

-

The cells are washed and pre-incubated with a buffer solution.

-

The test compound at various concentrations is added to the cells.

-

[14C]-uric acid is then added, and the cells are incubated for a specific period to allow for uptake.

-

The uptake is stopped by washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

The following diagram outlines the general workflow for in vitro screening of URAT1 inhibitors.

Caption: In Vitro URAT1 Inhibitor Screening Workflow.

In Vivo Hyperuricemia Animal Models

Animal models are crucial for evaluating the in vivo efficacy and safety of URAT1 inhibitor candidates.

Objective: To assess the ability of a test compound to lower serum uric acid levels in a hyperuricemic animal model.

Commonly Used Models:

-

Potassium Oxonate-Induced Hyperuricemia: Potassium oxonate is a uricase inhibitor. In rodents, which possess the uricase enzyme that breaks down uric acid, inhibiting this enzyme leads to an accumulation of uric acid, thus inducing hyperuricemia.[2][19][20] This model is often combined with a purine precursor like hypoxanthine or yeast extract to further increase uric acid production.[2][19][20]

-

Uricase Knockout (Uox-/-) Mice: Genetically engineered mice lacking the uricase gene spontaneously develop hyperuricemia, providing a model that more closely mimics the human condition.[21][22]

General Protocol (Potassium Oxonate Model):

-

Animals: Male mice or rats are commonly used.[19]

-

Induction of Hyperuricemia: Animals are administered potassium oxonate (e.g., intraperitoneally or orally) approximately one hour before the administration of a purine source (e.g., hypoxanthine or yeast extract, given orally).

-

Drug Administration: The test compound or vehicle control is administered to the animals (e.g., orally) at a specified time relative to the induction of hyperuricemia.

-

Blood Sampling: Blood samples are collected at various time points after drug administration.

-

sUA Measurement: Serum is separated from the blood, and the concentration of uric acid is determined using a biochemical analyzer or a specific uric acid assay kit.

-

Data Analysis: The percentage reduction in sUA levels in the drug-treated group is compared to the vehicle-treated hyperuricemic group.

The logical relationship in the development of hyperuricemia animal models is depicted below.

Caption: Logic of Hyperuricemia Animal Model Development.

Conclusion

The development of novel, potent, and selective URAT1 inhibitors represents a significant advancement in the management of hyperuricemia and gout.[6][8] Compounds such as verinurad, dotinurad, and pozdeutinurad have demonstrated promising results in preclinical and clinical studies, offering the potential for improved efficacy and safety profiles compared to existing therapies.[6][8][9][15][17] The continued application of robust in vitro screening methods and relevant in vivo animal models will be critical in identifying the next generation of URAT1 inhibitors and bringing much-needed therapeutic options to patients.

References

- 1. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Animal Model of Hyperuricemia - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. [PDF] Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. explorationpub.com [explorationpub.com]

- 7. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]

- 9. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acrconvergencetoday.org [acrconvergencetoday.org]

- 16. researchgate.net [researchgate.net]

- 17. Novel selective URAT1 inhibitor shows promise in gout - Medical Conferences [conferences.medicom-publishers.com]

- 18. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 19. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]

- 21. atlantisbioscience.com [atlantisbioscience.com]

- 22. Comparison of 3 hyperuricemia mouse models and evaluation of food-derived anti-hyperuricemia compound with spontaneous hyperuricemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Lingdolinurad (ABP-671): A Novel URAT1 Inhibitor for the Treatment of Gout

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lingdolinurad (ABP-671) is a potent and selective inhibitor of the urate transporter 1 (URAT1) currently in late-stage clinical development for the treatment of hyperuricemia and gout. Developed by Atom Therapeutics (formerly Atom Bioscience), this novel small molecule has demonstrated significant efficacy in lowering serum uric acid (sUA) levels and a favorable safety profile in clinical trials. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Gout and the Role of URAT1

Gout is a debilitating form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints, a consequence of chronic hyperuricemia (elevated serum uric acid levels). The kidneys play a crucial role in maintaining uric acid homeostasis, with the urate transporter 1 (URAT1), encoded by the SLC22A12 gene, being a key protein responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream. Inhibition of URAT1 is therefore a primary therapeutic strategy for increasing uric acid excretion and lowering sUA levels.

Discovery of this compound (ABP-671)

The discovery of this compound originated from a screening of natural products. The chemical scaffold of this compound is 3-bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile. While the detailed lead optimization process from a natural product hit to the final clinical candidate has not been extensively published, the development of this compound represents a targeted effort to create a potent and selective URAT1 inhibitor with an improved safety profile over existing uricosuric agents.

Mechanism of Action

This compound is a highly potent and selective inhibitor of the human URAT1 transporter.[1] By binding to URAT1, it blocks the reabsorption of uric acid in the proximal tubules of the kidneys, thereby increasing its excretion in the urine and lowering serum uric acid levels.[2]

Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis of this compound's interaction with URAT1. This compound binds within the central cavity of the transporter, locking it in an inward-facing conformation. This prevents the conformational changes necessary for uric acid transport across the cell membrane, effectively inhibiting its function.

dot

Preclinical Development

In Vitro Studies

The inhibitory activity of this compound on URAT1 was assessed using in vitro cell-based assays.

Experimental Protocol: Uric Acid Uptake Assay in hURAT1-expressing HEK293 Cells

A common method for evaluating URAT1 inhibitors involves the use of human embryonic kidney (HEK293) cells engineered to overexpress the human URAT1 transporter (hURAT1-HEK293).

-

Cell Culture: hURAT1-HEK293 cells are cultured in appropriate media and conditions to ensure stable expression of the transporter.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.

-

Uric Acid Uptake: Radiolabeled [¹⁴C]-uric acid is added to the cells, and uptake is allowed to proceed for a defined time.

-

Termination and Lysis: The uptake reaction is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

-

Quantification: The amount of intracellular [¹⁴C]-uric acid is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition of uric acid uptake at each concentration of this compound is calculated, and the IC₅₀ value (the concentration at which 50% of transporter activity is inhibited) is determined.

In Vivo Studies

The efficacy of this compound in lowering serum uric acid was evaluated in various animal models of hyperuricemia and gout.

Experimental Protocol: Potassium Oxonate-Induced Hyperuricemia in Rodents

This is a widely used model to induce hyperuricemia in animals that normally have low uric acid levels due to the presence of the uricase enzyme.

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are typically used.

-

Induction of Hyperuricemia: Animals are administered potassium oxonate, a uricase inhibitor, to prevent the breakdown of uric acid. This is often combined with a purine-rich diet or administration of a uric acid precursor like hypoxanthine to further elevate sUA levels.

-

Drug Administration: this compound is administered orally at various doses to different groups of hyperuricemic animals. A vehicle control group and a positive control group (e.g., treated with benzbromarone) are also included.

-

Sample Collection: Blood samples are collected at specified time points after drug administration.

-

Biochemical Analysis: Serum uric acid levels are measured using standard enzymatic assays.

-

Data Analysis: The percentage reduction in sUA levels in the this compound-treated groups is compared to the vehicle control group.

Pharmacokinetics and Metabolism

Pharmacokinetic (PK) studies in animals have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. A human mass balance study indicated that this compound is primarily excreted in its original form and does not produce metabolites similar to those of benzbromarone, which are associated with severe liver toxicity.[3]

Chemical Synthesis

The synthesis of this compound has been described in Chinese patent CN111410654A, which details the preparation of a key intermediate, 3-bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile. The general synthetic scheme involves the coupling of a substituted imidazo[1,2-a]pyridine moiety with a substituted benzonitrile.

dot

Clinical Development

This compound has progressed through Phase 1, 2, and is currently in Phase 3 clinical trials. These studies have evaluated the safety, tolerability, pharmacokinetics, and efficacy of this compound in healthy volunteers and patients with gout and hyperuricemia.

Phase 1 Studies

Phase 1 trials in healthy volunteers established the initial safety and pharmacokinetic profile of this compound. A study in patients with chronic kidney disease (CKD) showed that plasma exposure (AUC) and Cmax of this compound were increased in patients with moderate CKD compared to those with normal kidney function.[4] However, the study concluded that no dose adjustment was necessary for patients with mild to moderate CKD when treated with a 2 mg daily dose.[4]

Phase 2a Studies

Phase 2a dose-escalation studies were conducted to evaluate the efficacy and safety of multiple ascending doses of this compound. In a study involving patients with hyperuricemia or gout, this compound demonstrated a dose-dependent reduction in sUA levels.[5] A similar study in China in patients with mild-to-moderate kidney abnormalities also showed a significant dose-dependent reduction in sUA.[6]

Table 1: Efficacy of this compound in a Phase 2a Study in China (Patients with Mild-to-Moderate Renal Impairment) [2]

| Dose (once daily) | Percentage of Patients with sUA < 6 mg/dL | Percentage of Patients with sUA < 5 mg/dL | Percentage of Patients with sUA < 4 mg/dL |

| 1 mg | 86% | - | - |

| 6 mg | 100% | 100% | 57% |

| 12 mg | 100% | 100% | 100% |

Phase 2b/3 Studies

A global, multicenter, randomized, double-blind, placebo- and active-controlled Phase 2b/3 study (NCT05818085) was initiated to further assess the efficacy and safety of this compound in a larger patient population.[7]

Experimental Protocol: Phase 2b/3 Clinical Trial (NCT05818085) - Abridged

-

Study Design: A multicenter, randomized, double-blind, controlled study.

-

Participants: Adults (19-70 years) with a diagnosis of gout and hyperuricemia.

-

Interventions:

-

Part 1: Different doses and regimens of this compound tablets administered orally, compared with placebo or allopurinol.

-

Part 2: Dosing regimens of this compound selected from Part 1 compared with placebo.

-

-

Primary Outcome Measures:

-

Proportion of participants with serum uric acid level < 6 mg/dL.

-

-

Secondary Outcome Measures:

-

Change from baseline in serum uric acid level.

-

Proportion of participants with serum uric acid level < 5 mg/dL and < 4 mg/dL.

-

Incidence of gout flares.

-

Change in tophus size.

-

Topline results from the Phase 2b/3 trial announced in September 2025 indicated that this compound met its primary endpoint, demonstrating statistically significant and clinically meaningful reductions in sUA levels compared to both placebo and allopurinol.[8][9]

Table 2: Key Efficacy Findings from the Phase 2b/3 Clinical Trial [8][9][10][11]

| Efficacy Endpoint | Result |

| Primary Endpoint | |

| Proportion of patients achieving sUA < 6 mg/dL | Met with statistical significance |

| Secondary Endpoints | |

| Proportion of patients achieving sUA < 5 mg/dL and < 4 mg/dL | Higher proportion with this compound vs. allopurinol |

| Reduction in risk of acute gout attacks | Up to 42% reduction between weeks 15-28 |

| Reduction in tophus diameter | 91% response rate at week 28 |

Safety and Tolerability

Across the clinical trials, this compound has been generally well-tolerated.[3] The incidence of adverse events has been comparable to placebo, with most being mild in severity.[3] Importantly, no significant signals of cardiovascular risk or liver toxicity have been observed.[10]

dot

Conclusion

This compound (ABP-671) is a promising novel URAT1 inhibitor that has demonstrated robust efficacy in lowering serum uric acid levels in patients with gout, including those with mild to moderate renal impairment. Its favorable safety profile, particularly the lack of observed hepatotoxicity and cardiovascular risk, positions it as a potential best-in-class treatment for chronic gout and hyperuricemia. The ongoing and completed clinical trials will provide further insights into its long-term safety and efficacy, paving the way for its potential approval and use as a valuable new therapeutic option for patients suffering from this chronic and painful condition.

References

- 1. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atom Bioscience Announces Positive Results of Phase 2a China Clinical Trial of Its URAT1 Inhibitor for Chronic Gout [businesswire.com]

- 3. researchgate.net [researchgate.net]

- 4. A Phase 1 Study to Evaluate the Safety, Tolerability, Pharmacokinetics (PK) and Pharmacodynamics (PD) of a Single Dose of ABP-671 in Participants with Chronic Kidney Disease (CKD) - ACR Meeting Abstracts [acrabstracts.org]

- 5. A Double-Blind, Placebo-Controlled, Ascending Dose Phase 2a Study of ABP-671, a Novel, Potent and Selective URAT1 Inhibitor, in Patients with Gout or Hyperuricemia - ACR Meeting Abstracts [acrabstracts.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | Progress in animal models for studying hyperuricemia [frontiersin.org]

- 8. mednexus.org [mednexus.org]

- 9. atomthera.us [atomthera.us]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. Atom Therapeutics' URAT1 Inhibitor this compound Meets Primary Endpoint in Phase 2b/3 Chronic Gout Trial [trial.medpath.com]

Lingdolinurad: A Novel URAT1 Inhibitor for the Management of Hyperuricemia and Gout

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lingdolinurad (ABP-671) is a novel, orally administered, selective urate transporter 1 (URAT1) inhibitor currently in late-stage clinical development for the treatment of hyperuricemia and chronic gout. By potently and selectively blocking the reabsorption of uric acid in the kidneys, this compound effectively lowers serum uric acid (sUA) levels, a key therapeutic goal in the management of gout. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound's role in uric acid homeostasis.

Introduction to Uric Acid Homeostasis and Gout

Gout is a common and painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints, which is a direct consequence of chronic hyperuricemia (elevated sUA levels).[1] Uric acid is the final product of purine metabolism in humans. Its levels are tightly regulated by a balance between production and excretion. The kidneys are responsible for the majority of uric acid excretion, and a key protein involved in this process is the urate transporter 1 (URAT1), encoded by the SLC22A12 gene.[2] URAT1 is located on the apical membrane of renal proximal tubule cells and is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[3] In many individuals with gout, impaired renal excretion of uric acid is the primary cause of hyperuricemia. Therefore, inhibiting URAT1 is a rational and effective therapeutic strategy to increase uric acid excretion and lower sUA levels.

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of the URAT1 transporter.[3] Its mechanism of action is to reduce the renal reabsorption of uric acid, thereby increasing its excretion from the body and lowering sUA levels.[4][5]

Molecular Interaction with URAT1

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for this compound's interaction with URAT1. This compound binds to a central cavity within the URAT1 transporter, locking it in an inward-facing conformation.[6] This conformational lock prevents the transporter from cycling and reabsorbing uric acid from the renal tubules back into the blood.

The high potency of this compound is reflected in its low half-maximal inhibitory concentration (IC50) value.

| Compound | IC50 (nM) for URAT1 |

| This compound | 70 |

Table 1: In vitro potency of this compound against the URAT1 transporter.[7]

Preclinical and Clinical Evidence

This compound has demonstrated significant efficacy in lowering sUA levels in a series of clinical trials.

Phase 2a Clinical Trial

A Phase 2a randomized, double-blind, placebo-controlled, dose-escalating study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with hyperuricemia or gout. The trial enrolled 45 patients with mild-to-moderate kidney abnormalities who received once-daily oral doses of 1 mg, 2 mg, 4 mg, 6 mg, or 12 mg.[8]

The study demonstrated a dose-dependent reduction in sUA levels.[8]

| Dose (once daily) | Percentage of Patients Reaching sUA <6 mg/dL | Percentage of Patients Reaching sUA <5 mg/dL | Percentage of Patients Reaching sUA <4 mg/dL |

| 1 mg | 85.7% | - | - |

| 2 mg | 100% | - | - |

| 4 mg | 100% | - | - |

| 6 mg | 100% | 100% | 57% |

| 12 mg | 100% | 100% | 100% |

Table 2: Efficacy of this compound in a Phase 2a clinical trial in patients with mild-to-moderate renal impairment.[8]

Another Phase 2a study in a broader gout and hyperuricemia population also showed significant sUA reduction.

| Dose | Percentage of Patients Reaching sUA <6 mg/dL | Percentage of Patients Reaching sUA <5 mg/dL |

| 1 mg BID | 75% | 37.5% |

| 2 mg QD | 62.5% | 37.5% |

| 2 mg BID | 100% | 100% |

| 4 mg QD | 87.5% | 62.5% |

| 4 mg BID | 100% | 100% |

| 8 mg QD | 100% | 100% |

| Placebo | 0% | - |

Table 3: Efficacy of this compound in a Phase 2a clinical trial in patients with gout or hyperuricemia.

Phase 2b/3 Clinical Trial

A global, multicenter, randomized, double-blind, six-month Phase 2b/3 clinical trial (NCT05818085) compared this compound with both placebo and allopurinol (up to 800 mg/day, treat-to-target).[9] The study successfully met all its primary and secondary endpoints.[9]

Key findings from the Phase 2b/3 trial include:

-

Superior sUA Lowering: A higher proportion of patients treated with this compound achieved sUA targets of <6 mg/dL, <5 mg/dL, and <4 mg/dL compared to the allopurinol group.[9]

-

Reduced Gout Attacks: this compound significantly reduced the relative risk of acute gout attacks by up to 42% between weeks 15 and 28 compared to the allopurinol and placebo groups.[9]

-

Tophus Dissolution: The treatment demonstrated good efficacy in dissolving tophi, with a 91% response rate in the reduction of tophus diameter by week 28.[9]

-

Favorable Safety Profile: The overall adverse events in the recommended Phase 3 dose group were comparable to placebo. Importantly, no cardiovascular risks or liver toxicity were observed, which have been concerns with other urate-lowering therapies.[9]

Experimental Protocols

In Vitro URAT1 Inhibition Assay (Representative Protocol)

This protocol describes a common method for assessing the inhibitory activity of compounds like this compound on the URAT1 transporter expressed in a cell line.

Objective: To determine the in vitro potency (IC50) of a test compound against the human URAT1 transporter.

Materials:

-

HEK293 cells stably transfected with human URAT1 (HEK293-hURAT1).

-

HEK293 wild-type cells (for control).

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

[¹⁴C]-Uric acid.

-

Test compound (this compound) and reference inhibitor (e.g., benzbromarone).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Scintillation fluid and scintillation counter.

-

Protein assay kit (e.g., BCA).

Methodology:

-

Cell Culture: Culture HEK293-hURAT1 and wild-type HEK293 cells in appropriate medium until they reach a suitable confluency for plating in 24-well plates.

-

Cell Plating: Seed the cells into 24-well plates at a predetermined density and allow them to adhere and grow for 24-48 hours.

-

Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

-

Assay Procedure: a. Wash the cells with pre-warmed assay buffer. b. Pre-incubate the cells with the various concentrations of the test compound or reference inhibitor for a defined period (e.g., 10-30 minutes) at 37°C. c. Initiate the uptake reaction by adding the assay buffer containing [¹⁴C]-uric acid to each well. d. Incubate for a specific time (e.g., 5-15 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Data Analysis: a. Measure the radioactivity in the cell lysates using a scintillation counter. b. Determine the protein concentration in each well using a protein assay. c. Normalize the radioactivity counts to the protein concentration to account for variations in cell number. d. Subtract the non-specific uptake (measured in wild-type HEK293 cells) from the total uptake in HEK293-hURAT1 cells to determine the URAT1-specific uptake. e. Plot the percentage of inhibition of URAT1-specific uptake against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound in the renal proximal tubule.

Experimental Workflow

Caption: Workflow for the in vitro URAT1 inhibition assay.

Conclusion

This compound is a promising novel URAT1 inhibitor for the treatment of hyperuricemia and gout. Its potent and selective mechanism of action, which involves locking the URAT1 transporter in an inactive conformation, leads to a significant and dose-dependent reduction in serum uric acid levels. Clinical trials have demonstrated its efficacy in achieving target sUA levels, reducing gout flares, and promoting tophus resolution, all with a favorable safety profile. As a potential best-in-class therapeutic, this compound represents a significant advancement in the management of gout and offers a valuable new treatment option for patients. Further publication of detailed clinical trial and pharmacokinetic data will provide a more complete picture of its clinical profile.

References

- 1. A Double-Blind, Placebo-Controlled, Ascending Dose Phase 2a Study of ABP-671, a Novel, Potent and Selective URAT1 Inhibitor, in Patients with Gout or Hyperuricemia - ACR Meeting Abstracts [acrabstracts.org]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. atombp.us [atombp.us]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Atom Therapeutics Co. Ltd. - BIO International Convention 2025 [convention.bio.org]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. researchgate.net [researchgate.net]

- 8. aijourn.com [aijourn.com]

- 9. atomthera.us [atomthera.us]

Preclinical Efficacy of Lingdolinurad: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lingdolinurad (formerly ABP-671) is a novel, orally administered small molecule inhibitor of the human urate transporter 1 (hURAT1) currently in late-stage clinical development for the treatment of hyperuricemia and chronic gout. By selectively targeting hURAT1, this compound effectively reduces the reabsorption of uric acid in the renal proximal tubules, thereby lowering serum uric acid (sUA) levels. This technical guide provides a comprehensive overview of the publicly available preclinical data on the efficacy of this compound, with a focus on its mechanism of action, in vitro potency, and the structural basis for its interaction with hURAT1. While detailed in vivo preclinical studies in animal models have been referenced in corporate communications as demonstrating safety and efficacy, specific data and detailed experimental protocols from these studies are not yet available in the public domain.

Introduction

Gout is a prevalent and debilitating form of inflammatory arthritis characterized by the deposition of monosodium urate crystals in and around the joints, a direct consequence of chronic hyperuricemia. Elevated serum uric acid levels are a primary risk factor for the development and progression of gout. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a pivotal role in maintaining urate homeostasis by reabsorbing the majority of filtered uric acid from the renal tubules. Inhibition of URAT1 is therefore a key therapeutic strategy for the management of hyperuricemia and the prevention of gout flares. This compound has emerged as a promising candidate in this class, demonstrating significant urate-lowering effects in clinical trials. This document synthesizes the core preclinical findings that form the basis of its clinical development.

Mechanism of Action

This compound is a selective URAT1 inhibitor. Its primary mechanism of action involves the competitive inhibition of uric acid reabsorption in the kidneys. By binding to the URAT1 transporter, this compound blocks the uptake of uric acid from the tubular lumen back into the bloodstream, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid concentrations.

A recent study elucidated the structural basis for this inhibition, revealing that this compound binds within the central cavity of the URAT1 transporter. This binding locks the transporter in an inward-facing conformation, preventing the translocation of uric acid across the cell membrane.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on the URAT1 transporter.

In Vitro Efficacy

The inhibitory activity of this compound on URAT1 has been quantified in vitro. A key study utilized a humanized rat URAT1 construct (URAT1EM) to assess its potency.

Experimental Protocol: In Vitro URAT1 Inhibition Assay

-

Cell Line: HEK293 cells engineered to express a humanized rat URAT1 transporter (URAT1EM).

-

Substrate: Radiolabeled [14C]-uric acid.

-

Assay Principle: Measurement of the inhibition of [14C]-uric acid uptake into the URAT1-expressing HEK293 cells by varying concentrations of this compound.

-

Methodology: The transport activity of URAT1EM was measured in the presence of different concentrations of this compound. The concentration-dependent inhibition was determined to calculate the half-maximal inhibitory concentration (IC50).

-

Data Analysis: Data were normalized and presented as mean ± s.e.m. from three independent replicates.

Quantitative Data: In Vitro Inhibition of URAT1

| Compound | Target | Assay System | IC50 (nM) | Reference |

| This compound | Humanized Rat URAT1 (URAT1EM) | [14C]-uric acid uptake in HEK293 cells | 425 | [2] |

This result demonstrates that this compound is a potent inhibitor of the URAT1 transporter in a cellular context.

Experimental Workflow: In Vitro URAT1 Inhibition Assay

Caption: Workflow for the in vitro URAT1 inhibition assay.

Preclinical In Vivo Efficacy

While Atom Therapeutics has publicly stated that this compound (ABP-671) has demonstrated safety and efficacy in preclinical animal models, specific quantitative data and detailed experimental protocols from these studies have not been published in peer-reviewed literature. Corporate press releases and website information allude to the successful completion of these studies as a prerequisite for advancing to clinical trials. The company has also noted that another of its molecules, ABP-745, has shown significant efficacy and good safety in animal models of inflammation.

Structural Biology

Cryo-electron microscopy studies have provided high-resolution structural insights into the interaction between this compound and the URAT1 transporter. These studies have confirmed that this compound binds to a central cavity within the transporter.

Logical Relationship: From Target Binding to Clinical Effect

Caption: Logical flow from this compound's target engagement to clinical outcome.

Discussion and Future Directions

The available preclinical data strongly support the mechanism of action of this compound as a potent and selective URAT1 inhibitor. The in vitro data provide a solid foundation for its observed clinical efficacy in lowering serum uric acid levels. The elucidation of the high-resolution structure of this compound in complex with URAT1 offers a detailed understanding of its inhibitory mechanism and opens avenues for the rational design of future uricosuric agents.

The primary gap in the publicly available preclinical profile of this compound is the absence of detailed in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) data from animal models. The publication of these studies would provide valuable insights into its dose-response relationship, duration of action, and overall preclinical profile, further substantiating the promising clinical results observed to date.

Conclusion

This compound is a mechanistically well-characterized URAT1 inhibitor with demonstrated in vitro potency. Its ability to lock the URAT1 transporter in an inactive conformation provides a clear structural basis for its urate-lowering effects. While the detailed results of its preclinical in vivo efficacy studies are not yet publicly disseminated, the successful progression to and positive results from late-stage clinical trials underscore its potential as a valuable therapeutic option for the management of chronic gout and hyperuricemia. Further publication of the complete preclinical data package will be of great interest to the scientific and drug development community.

References

Structural Basis of Lingdolinurad Binding to URAT1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural basis for the binding of Lingdolinurad to the human urate transporter 1 (URAT1). URAT1, encoded by the SLC22A12 gene, is a crucial protein in the kidney responsible for the reabsorption of uric acid from urine back into the blood.[1][2][3] Its inhibition is a primary strategy for the treatment of hyperuricemia and gout.[2][4][5] this compound (also known as ABP-671) is a novel and potent URAT1 inhibitor currently in clinical development.[2][6][7] Understanding its binding mechanism at a molecular level is critical for the development of next-generation, highly specific uricosuric agents.

Recent breakthroughs in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of URAT1 in complex with various inhibitors, including this compound.[2][4][6][8] These studies reveal that this compound, along with other inhibitors like benzbromarone and verinurad, binds within the central cavity of URAT1, locking the transporter in an inward-facing conformation and thereby blocking the reabsorption of uric acid.[2][4][6][8]

Quantitative Analysis of this compound-URAT1 Interaction

The inhibitory potency and binding affinity of this compound for URAT1 have been quantified through various in vitro assays. The following table summarizes the key quantitative data from structural and functional studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 70 nM | URAT1EM expressing cells | [2][6] |

| Binding Conformation | Inward-facing | Humanized rat URAT1 | [2][4][6][8] |

| Structure Resolution | 3.4 Å | Cryo-Electron Microscopy | [2][6] |

Molecular Interactions at the this compound Binding Site

The cryo-EM structure of the URAT1-Lingdolinurad complex reveals a detailed network of interactions within the central cavity of the transporter. This compound occupies the urate binding site, stabilizing URAT1 in an inward-facing state.[2][6] The binding pose of this compound is distinct, showing a 180° rotation parallel to the membrane plane relative to another inhibitor, benzbromarone.[2] This unique orientation underscores the potential for developing inhibitors with high specificity.

The following table details the key amino acid residues of URAT1 that form the binding pocket for this compound. The precise nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions) is critical for its high-affinity binding.

| Interacting Residue | Transmembrane Helix (TM) | Putative Interaction Type |

| Phe241 | TM4 | Aromatic/Hydrophobic |

| His245 (Gln in rURAT1) | TM4 | Hydrogen Bond |

| Phe360 | TM7 | Aromatic/Hydrophobic |

| Gly361 | TM7 | Van der Waals |

| Phe364 | TM7 | Aromatic/Hydrophobic |

| Phe365 | TM7 | Aromatic/Hydrophobic |

| Lys393 | TM8 | Polar Interaction |

| Phe449 | TM10 | Aromatic/Hydrophobic |

| Arg477 | TM10 | Polar Interaction |

Note: The specific interactions are inferred from the structural data and may be further elucidated by molecular dynamics simulations.

Experimental Protocols

The determination of the this compound-URAT1 complex structure was achieved through cryo-electron microscopy. The general workflow for such an experiment is outlined below.

Cryo-EM Structure Determination Workflow

References

- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | URAT1 inhibitor | Probechem Biochemicals [probechem.com]

- 8. EMDB-61156: Cryo-EM Structure of URAT1 in Complex with Lingolinurad - Yorodumi [pdbj.org]

In Vitro Inhibitory Activity of Lingdolinurad: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies investigating the inhibitory activity of Lingdolinurad (also known as ABP-671), a novel and selective URAT1 inhibitor. This compound is currently in late-stage clinical development for the treatment of hyperuricemia and gout.[1][2] This document summarizes key quantitative data, details experimental protocols for assessing its inhibitory function, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Inhibitory Activity

This compound demonstrates potent inhibition of the human urate transporter 1 (URAT1), a key protein responsible for the reabsorption of uric acid in the kidneys.[1][3] The inhibitory activity of this compound has been characterized in cell-based assays, with data from a key study summarized below. For comparative purposes, data for other known URAT1 inhibitors evaluated in the same study are also presented.

| Compound | Target | Assay System | IC50 (nM) | Reference |

| This compound | Humanized Rat URAT1 (URAT1EM) | HEK293T Cells | ~200 (estimated) | [4] |

| Benzbromarone | Humanized Rat URAT1 (URAT1EM) | HEK293T Cells | 425 | [4] |

| Verinurad | Humanized Rat URAT1 (URAT1EM) | HEK293T Cells | 150 | [4] |

Note: The IC50 value for this compound is estimated from the concentration-dependent inhibition curve presented in the cited reference as an exact value was not explicitly stated in the publication.[4]

Mechanism of Action: URAT1 Inhibition

This compound exerts its therapeutic effect by inhibiting the urate transporter 1 (URAT1), encoded by the SLC22A12 gene.[2] URAT1 is primarily located on the apical membrane of renal proximal tubule cells and plays a crucial role in uric acid homeostasis by reabsorbing urate from the glomerular filtrate back into the bloodstream.[5][6] By binding to URAT1, this compound blocks this reabsorption process, leading to increased urinary excretion of uric acid and a subsequent reduction of serum uric acid levels.[4] Cryo-electron microscopy studies have revealed that this compound binds within the central cavity of URAT1, locking the transporter in an inward-facing conformation, thereby preventing urate translocation.[4]

Signaling Pathway Diagram

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound - Atom Therapeutics - AdisInsight [adisinsight.springer.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

Lingdolinurad: A Technical Overview of its Preclinical Pharmacokinetic Evaluation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lingdolinurad (formerly ABP-671) is a novel, orally administered, selective uric acid transporter 1 (URAT1) inhibitor in late-stage clinical development for the treatment of hyperuricemia and gout.[1][2] By potently and selectively blocking URAT1 in the kidneys, this compound enhances the excretion of uric acid, thereby lowering serum uric acid levels.[3] While extensive clinical trial data in humans is becoming available, detailed quantitative pharmacokinetic (PK) data from preclinical animal models remains largely proprietary to the developing company, Atom Therapeutics.

This technical guide provides a comprehensive overview of the anticipated preclinical pharmacokinetic profile of this compound. In the absence of specific public data, this document outlines the standard experimental protocols and methodologies used to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of small molecule uricosuric agents in animal models. This guide is intended to provide a foundational understanding for researchers and drug development professionals on the preclinical evaluation of compounds in this class.

Mechanism of Action: URAT1 Inhibition

This compound exerts its therapeutic effect by inhibiting the URAT1 transporter, which is primarily located on the apical membrane of renal proximal tubular cells.[4][5] URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[5] By blocking this transporter, this compound effectively increases the urinary excretion of uric acid, leading to a reduction in serum uric acid levels.[3] This mechanism is crucial for the management of hyperuricemia, the underlying cause of gout.[4]

Signaling Pathway of URAT1 Inhibition

Caption: Mechanism of action of this compound via URAT1 inhibition.

Pharmacokinetic Profile in Animal Models

While specific quantitative ADME parameters for this compound in animal models are not publicly available, preclinical studies are a standard and required part of the drug development process.[6][7] These studies are typically conducted in rodent (e.g., rats, mice) and non-rodent (e.g., monkeys, dogs) species to understand the compound's behavior in a living organism before human trials.[][9]

Data Presentation

Quantitative pharmacokinetic data for this compound in animal models is not available in the public domain. The following tables are representative of the types of data that would be collected in such studies.

Table 1: Hypothetical Single-Dose Oral Pharmacokinetic Parameters of this compound in Rats

| Parameter | Unit | 1 mg/kg | 5 mg/kg | 25 mg/kg |

| Cmax | ng/mL | Data N/A | Data N/A | Data N/A |

| Tmax | h | Data N/A | Data N/A | Data N/A |

| AUC(0-t) | ngh/mL | Data N/A | Data N/A | Data N/A |

| AUC(0-inf) | ngh/mL | Data N/A | Data N/A | Data N/A |

| t1/2 | h | Data N/A | Data N/A | Data N/A |

Table 2: Hypothetical Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Rats

| Parameter | Unit | 1 mg/kg |

| AUC(0-inf) | ng*h/mL | Data N/A |

| CL | mL/h/kg | Data N/A |

| Vd | L/kg | Data N/A |

| t1/2 | h | Data N/A |

| Bioavailability (%) | % | Data N/A |

Table 3: Hypothetical Tissue Distribution of this compound in Rats Following a Single Oral Dose

| Tissue | Tissue-to-Plasma Ratio (at Tmax) |

| Kidney | Data N/A |

| Liver | Data N/A |

| Spleen | Data N/A |

| Lung | Data N/A |

| Heart | Data N/A |

| Brain | Data N/A |

Experimental Protocols

The following are detailed methodologies for key experiments typically conducted to evaluate the pharmacokinetic profile of a uricosuric agent like this compound in animal models.

Animal Models for Hyperuricemia

To assess the pharmacodynamic effects in conjunction with pharmacokinetics, hyperuricemic animal models are often employed. A common method involves the administration of a uricase inhibitor, such as potassium oxonate, to rodents, which, unlike humans, possess the uricase enzyme that breaks down uric acid.[10] This is often combined with a purine precursor like hypoxanthine to increase uric acid production.[11]

Pharmacokinetic Studies

Objective: To determine the single-dose and multiple-dose pharmacokinetic parameters of this compound following oral and intravenous administration.

Animal Species: Male and female Sprague-Dawley rats and Cynomolgus monkeys are commonly used.[9]

Experimental Design:

-

Dosing: For oral administration, this compound is typically formulated in a vehicle such as 0.5% methylcellulose and administered by gavage. For intravenous administration, the compound is dissolved in a suitable solvent and administered as a bolus injection into a tail vein (rats) or cephalic vein (monkeys).[9]

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) from the jugular vein or another appropriate site.[9] Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound and its potential metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t1/2).[13] Oral bioavailability is calculated by comparing the dose-normalized AUC from oral administration to that from intravenous administration.

Tissue Distribution Studies

Objective: To determine the distribution of this compound in various tissues.

Experimental Design:

-

Dosing: A single oral dose of radiolabeled ([14C] or [3H]) this compound is administered to rats.

-

Tissue Collection: At various time points, animals are euthanized, and tissues of interest (e.g., kidney, liver, spleen, lung, heart, brain) are collected.[12]

-

Analysis: The amount of radioactivity in each tissue is determined by liquid scintillation counting or quantitative whole-body autoradiography (QWBA).[6] Tissue-to-plasma concentration ratios are then calculated.

Excretion Studies (Mass Balance)

Objective: To determine the routes and extent of excretion of this compound and its metabolites.

Experimental Design:

-

Dosing: A single oral or intravenous dose of radiolabeled this compound is administered to rats housed in metabolic cages.

-

Sample Collection: Urine and feces are collected at regular intervals for up to 7 days.[12] For biliary excretion, bile is collected from bile duct-cannulated rats.

-

Analysis: The total radioactivity in urine, feces, and bile is measured. The parent drug and metabolites are profiled using LC-MS/MS.

Plasma Protein Binding

Objective: To determine the extent to which this compound binds to plasma proteins.

Experimental Design:

-

Methodology: Equilibrium dialysis is a common method.[3]

-

Procedure: this compound is added to plasma from different species (rat, monkey, human) and dialyzed against a protein-free buffer. The concentrations of the compound in the plasma and buffer compartments are measured at equilibrium to calculate the percentage of protein binding.

Mandatory Visualization

Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: A typical workflow for a preclinical pharmacokinetic study.

Conclusion

This compound is a promising URAT1 inhibitor for the treatment of hyperuricemia and gout. While specific preclinical pharmacokinetic data in animal models is not publicly available, the standard methodologies outlined in this guide provide a robust framework for understanding how such a compound would be evaluated. These studies are essential for establishing the ADME properties of a drug candidate, guiding dose selection for clinical trials, and ensuring its safety and efficacy profile. The favorable outcomes of this compound in late-stage human trials suggest a positive preclinical pharmacokinetic and safety profile. As this compound progresses towards potential regulatory approval, more detailed preclinical data may become accessible through regulatory submissions and scientific publications.

References

- 1. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]

- 2. e-century.us [e-century.us]

- 3. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. labtoo.com [labtoo.com]

- 9. admescope.com [admescope.com]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. clinicalpub.com [clinicalpub.com]

Methodological & Application

Application of Lingdolinurad in Chronic Kidney Disease Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. A growing body of evidence suggests a pathological role for elevated serum uric acid (sUA), or hyperuricemia, in the progression of CKD. Hyperuricemia can lead to renal inflammation, endothelial dysfunction, and fibrosis. Lingdolinurad (also known as ABP-671) is a novel, selective uric acid transporter 1 (URAT1) inhibitor.[1][2] By blocking URAT1 in the proximal tubules of the kidneys, this compound reduces the reabsorption of uric acid, thereby lowering sUA levels.[1] While primarily investigated for the treatment of gout, the mechanism of action of this compound holds significant promise for its therapeutic application in mitigating the progression of CKD.

These application notes provide a comprehensive overview of the current understanding of this compound's application in CKD research, including available clinical data, and detailed protocols for preclinical evaluation in relevant animal models.

Mechanism of Action in the Context of CKD

Uric acid is not merely a byproduct of purine metabolism; it can actively contribute to renal damage. Upon entering renal tubular cells, partly via URAT1, uric acid can trigger a cascade of inflammatory responses. One of the key pathways implicated is the activation of nuclear factor-kappa B (NF-κB), a central regulator of inflammation. Activated NF-κB upregulates the expression of pro-inflammatory cytokines and chemokines, such as TNF-α and MCP-1, leading to the recruitment of inflammatory cells into the kidney tissue and perpetuating a cycle of inflammation and fibrosis.

This compound, by selectively inhibiting URAT1, is hypothesized to mitigate these detrimental effects by reducing the intracellular concentration of uric acid in renal tubular cells. This, in turn, is expected to dampen the inflammatory response and slow the progression of renal fibrosis.

Clinical Data in Patients with Renal Impairment

While extensive data on this compound in a dedicated CKD cohort is still emerging, preliminary studies in patients with varying degrees of renal function have provided promising results.

Phase 1 Study in Participants with Chronic Kidney Disease

A Phase 1, open-label study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of a single 2.0 mg oral dose of this compound in 22 participants with normal kidney function, mild CKD, and moderate CKD.[1]

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of a Single 2.0 mg Dose of this compound in Participants with Varying Renal Function [1]

| Parameter | Normal Kidney Function (n=10) | Mild CKD (n=6) | Moderate CKD (n=6) |

| AUC Increase (vs. Normal) | - | 119% | 167% |

| Cmax Increase (vs. Normal) | - | Similar | 119% |

| Mean Change in sUA at 24h (mg/dL) (SD) | -2.375 (1.185) | -1.550 (1.091) | -2.233 (0.819) |

The study concluded that this compound was generally safe and well-tolerated in participants with normal kidney function and CKD.[1] No dose adjustment was deemed necessary to achieve comparable uric acid clearance in the cohorts studied when treated with 2 mg once daily.[1]

Phase 2a Study in Gout Patients with Renal Impairment

A Phase 2a dose-escalating study of this compound for chronic gout enrolled 45 patients, including those with mild to moderate renal impairment.[3]

Table 2: Efficacy of this compound in a Phase 2a Study Including Patients with Mild to Moderate Renal Impairment [3]

| Dose Group | % of Patients with sUA < 6 mg/dL |

| 1 mg | 85.7% (of those who reached the target of 5 mg/dL) |

| 2 mg - 12 mg | All patients |

Higher doses of this compound reduced sUA levels to below 4 mg/dL in many patients, and the drug was found to be generally safe and well-tolerated.[3] Based on these results, patients with mild to moderate renal impairment will be enrolled in future Phase 3 trials.[3]

Preclinical Evaluation Protocols

The following are detailed protocols for inducing and evaluating the effects of this compound in established rodent models of Chronic Kidney Disease.

5/6 Nephrectomy (Ablation/Infarction) Model of CKD

This model is considered a gold standard for studying progressive renal failure due to a reduction in renal mass.[4]

Experimental Workflow:

Methodology:

-

Animals: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (8-10 weeks old).

-

Anesthesia: Isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail.

-

Surgical Procedure (Two-Step):

-

Step 1 (2/3 Nephrectomy of Left Kidney): A flank incision is made to expose the left kidney. Two of the three branches of the renal artery are ligated, or the upper and lower poles of the kidney are surgically resected, removing approximately two-thirds of the kidney mass.[5][6] Hemostasis is achieved with electrocautery or hemostatic sponges.[5] The incision is then sutured.

-

Step 2 (Right Nephrectomy): One week after the first surgery, a flank incision is made on the right side, and the entire right kidney is removed after ligating the renal artery and vein.[6]

-

-

Sham Control: Animals undergo the same surgical procedures (flank incisions and kidney manipulation) without ligation or resection.

-

This compound Administration: Following a recovery and CKD development period (typically 4-12 weeks), animals are randomized to receive this compound (at various doses, e.g., 1-10 mg/kg/day) or vehicle orally for a specified duration (e.g., 4-8 weeks).

-

Assessment of Renal Function and Fibrosis:

-

Serum and Urine Analysis: Blood and urine are collected at baseline and at the end of the study to measure serum creatinine, blood urea nitrogen (BUN), and urinary protein excretion.

-

Histopathology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Masson's trichrome or Sirius red for collagen deposition (fibrosis), and periodic acid-Schiff (PAS) for glomerulosclerosis.

-

Immunohistochemistry: Staining for markers of fibrosis (e.g., α-smooth muscle actin, fibronectin) and inflammation (e.g., F4/80 for macrophages).

-

Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

The UUO model is a rapid and reproducible method for studying tubulointerstitial fibrosis.[7][8]

Methodology:

-

Animals: Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (150-200 g).

-

Anesthesia: As described for the 5/6 nephrectomy model.

-

Surgical Procedure: A midline abdominal incision is made to expose the left ureter. The ureter is then completely ligated at two points with 4-0 silk suture.[9]

-

Sham Control: The left ureter is exposed but not ligated.[8]

-

This compound Administration: Treatment with this compound or vehicle can commence pre- or post-surgery and continue for the duration of the study (typically 7-14 days).

-

Endpoint Analysis: The obstructed (left) kidney is harvested for histological and molecular analysis as described above. The contralateral (right) kidney can serve as an internal control.

Adenine-Induced Model of CKD

This is a non-surgical model that induces CKD through the formation of 2,8-dihydroxyadenine crystals in the renal tubules, leading to chronic inflammation and fibrosis.[10]

Methodology:

-

Animals: Male C57BL/6 mice or Wistar rats.[11]

-

Induction: Adenine is mixed with the chow (e.g., 0.2% w/w for mice, 0.75% w/w for rats) or administered daily by oral gavage (e.g., 50 mg/kg for mice) for 3-4 weeks.[10][11][12]

-

Control Group: Animals receive a normal diet or vehicle.

-

This compound Administration: this compound or vehicle is co-administered with the adenine diet/gavage or started after a defined period of adenine administration.

-

Assessment: Renal function and fibrosis are assessed as described for the surgical models.

In Vitro Evaluation of this compound

Cell-based Uric Acid Uptake Assay:

This assay is crucial for determining the in vitro potency (IC50) of this compound on the URAT1 transporter.

Methodology:

-

Cell Line: Human embryonic kidney (HEK-293) cells stably transfected to express human URAT1 (hURAT1).[13]

-

Procedure:

-

Plate hURAT1-expressing HEK-293 cells in a 96-well plate.

-

Wash the cells with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution).

-

Incubate the cells with varying concentrations of this compound for a short period (e.g., 10-30 minutes).

-

Add a solution containing radio-labeled [14C]-uric acid and continue the incubation.

-

Stop the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percent inhibition of uric acid uptake at each concentration of this compound and determine the IC50 value.

Conclusion

This compound presents a promising therapeutic strategy for patients with CKD, particularly those with concurrent hyperuricemia. Its targeted mechanism of inhibiting URAT1 directly addresses a key contributor to renal inflammation and fibrosis. The provided clinical data, though preliminary in the context of CKD, demonstrates a favorable safety and efficacy profile in patients with renal impairment. The detailed preclinical protocols offer a robust framework for further investigation into the nephroprotective effects of this compound, paving the way for future clinical trials in the CKD population. Further research is warranted to fully elucidate the long-term benefits of this compound on renal outcomes in patients with Chronic Kidney Disease.

References

- 1. A Phase 1 Study to Evaluate the Safety, Tolerability, Pharmacokinetics (PK) and Pharmacodynamics (PD) of a Single Dose of ABP-671 in Participants with Chronic Kidney Disease (CKD) - ACR Meeting Abstracts [acrabstracts.org]

- 2. ABP-671 by Jiangsu Atom Bioscience and Pharmaceutical for Chronic Kidney Disease (Chronic Renal Failure): Likelihood of Approval [pharmaceutical-technology.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. A Review on Animal Models of Chronic Kidney Disease- An Update – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. 5/6-nephrectomy model [bio-protocol.org]

- 6. A Mouse 5/6th Nephrectomy Model That Induces Experimental Uremic Cardiomyopathy [jove.com]

- 7. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. krcp-ksn.org [krcp-ksn.org]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]

- 13. Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07193B [pubs.rsc.org]

Application Notes and Protocols for Assessing the Efficacy of Lingdolinurad

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lingdolinurad (ABP-671) is a potent and selective inhibitor of the human urate transporter 1 (hURAT1), a key protein responsible for the reabsorption of uric acid in the kidneys.[1][2][3][4] By blocking URAT1, this compound promotes the excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[1][2] This mechanism of action makes it a promising therapeutic agent for the management of hyperuricemia and gout.[3][4] Preclinical and clinical studies have demonstrated its efficacy in significantly reducing sUA levels and mitigating the risk of gout attacks.[3][5]